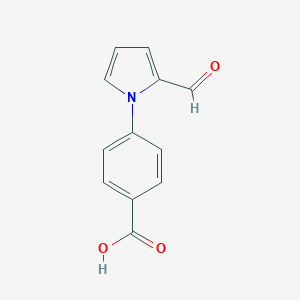

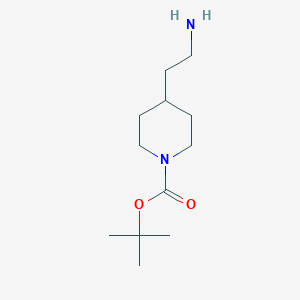

![molecular formula C8H4ClF3N2S B111984 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole CAS No. 155538-41-3](/img/structure/B111984.png)

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole

Vue d'ensemble

Description

“2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole” is a chemical compound with the CAS Number: 155538-41-3 . It has a molecular weight of 253.65 . The compound is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, an equimolar mixture of 4-amino-5-(6-chlorobenzo[d]thiazol-2-ylamino)-4H-1,2,4-triazole-3-thiol and aromatic acids in phosphorus oxychloride was refluxed for 5 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClF3N2S/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(13)14-6/h1-2,15H,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is between 120-124°C .Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Applications

Research has shown that benzofused thiazole derivatives, including compounds related to 2-amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole, have been evaluated for their antioxidant and anti-inflammatory activities. The synthesis of these derivatives through cyclocondensation reactions has led to the discovery of compounds exhibiting significant anti-inflammatory and antioxidant activities against various reactive species. Docking simulations have further supported their potential as alternative agents for antioxidant and anti-inflammatory purposes (Raut et al., 2020).

Broad Pharmacological Activities

The structural feature of the benzothiazole ring, including its derivatives, is associated with a wide range of pharmacological activities. These activities span antiviral, antimicrobial, anti-allergic, anti-diabetic, antitumor, and anti-inflammatory effects, among others. The versatility and therapeutic potential of benzothiazole derivatives underscore their importance in medicinal chemistry, with substitutions at the C-2 carbon atom and C-6 contributing to their diverse biological activities (Bhat & Belagali, 2020).

Drug Development and Synthesis

The chemistry of 2-amino and 2-mercapto substituted benzothiazoles has been a subject of modern research, focusing on the development of biologically active and industrially demanded compounds. Newly developed synthesis methods, adhering to green chemistry principles, have facilitated the easy functionalization of the benzothiazole moiety. This has paved the way for its consideration as a highly reactive building block in organic synthesis, particularly in the development of pharmacologically active heterocycles (Zhilitskaya et al., 2021).

Anticancer Research

A significant focus has been placed on the anticancer potentials of benzothiazole derivatives. Structure-Activity Relationship (SAR) studies have highlighted the importance of the benzothiazole moiety in cancer therapy, revealing mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation. This research indicates the potential of benzothiazole derivatives as lead compounds in the development of novel cancer therapies (Pathak et al., 2019).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological effects, suggesting they may interact with multiple targets .

Mode of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory and anticancer activities . This suggests that the compound may interact with its targets to modulate inflammatory responses and inhibit cancer cell proliferation.

Biochemical Pathways

These compounds may modulate the expression levels of inflammatory factors such as IL-6 and TNF-α , and hinder cell migration .

Pharmacokinetics

The compound’s molecular weight (25264) and structure suggest it may have suitable properties for absorption and distribution .

Result of Action

The compound has been reported to significantly inhibit the proliferation of certain cancer cells and decrease the activity of inflammatory factors IL-6 and TNF-α . It also appears to hinder cell migration .

Action Environment

The compound’s storage recommendations suggest it may be sensitive to temperature and light .

Analyse Biochimique

Biochemical Properties

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation states of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, altering their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxic effects at high doses may include cellular damage or disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2S/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(13)14-6/h1-2H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHURNZDLDZXODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597504 | |

| Record name | 6-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155538-41-3 | |

| Record name | 6-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)